molecular formula C8H10N2O3 B120398 (3,5-Dimethyl-4-nitropyridin-2-yl)methanol CAS No. 149082-03-1

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Cat. No. B120398
M. Wt: 182.18 g/mol
InChI Key: KBCDOXSSYLFMHH-UHFFFAOYSA-N
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Patent
US06245913B1

Procedure details

3,5-Dimethyl-4-nitropyridine-N-Oxide-dimethyl sulfate adduct (VI) (220 gm, 0.75 mole) was dissolved in methanol (1.0 ltr) and the solution heated to reflux. A solution of ammonium persulfate (140 gm) in water (200 ml) was added dropwise over 4 hours after which reflux was continued for 4 hours. Methanol was distilled off under reduced pressure and the residue was basified to pH 10 by addition of caustic lye (105 ml). The mixture was extracted with dichloromethane (2×400 ml). The dichloromethane layer was dried over sodium sulfate and filtered. The product was used as its solution in dichloromethane for the next reaction.
Name
3,5-Dimethyl-4-nitropyridine-N-Oxide dimethyl sulfate
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[C:6]([CH3:11])[C:7]=1[N+:8]([O-:10])=[O:9].S(OC)([O:16][CH3:17])(=O)=O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>CO.O>[CH3:1][C:2]1[C:3]([CH2:17][OH:16])=[N:4][CH:5]=[C:6]([CH3:11])[C:7]=1[N+:8]([O-:10])=[O:9] |f:0.1,2.3.4|

Inputs

Step One
Name
3,5-Dimethyl-4-nitropyridine-N-Oxide dimethyl sulfate
Quantity
220 g
Type
reactant
Smiles
CC=1C=[N+](C=C(C1[N+](=O)[O-])C)[O-].S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was basified to pH 10 by addition of caustic lye (105 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (2×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product was used as its solution in dichloromethane for the next reaction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC=1C(=NC=C(C1[N+](=O)[O-])C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.